3-bromo-1-ethylpyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-bromo-1-ethylpyrazin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3 |
InChI Key |
XNOCNMYULGAXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C(C1=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-bromo-1-ethylpyrazin-2(1H)-one and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-1-ethylpyrazin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from established synthetic methodologies for pyrazinones and related heterocyclic systems to provide a robust framework for its preparation and derivatization.
Introduction: The Significance of the Pyrazinone Scaffold
Pyrazinones, specifically 2(1H)-pyrazinones, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] The pyrazinone core is a key structural motif in a variety of natural products exhibiting interesting biological activities.[1][2] Furthermore, this scaffold serves as a versatile building block in the synthesis of pharmacologically active molecules.[1][2] The strategic placement of various substituents on the pyrazinone ring allows for the fine-tuning of physicochemical properties and biological targets, making it a privileged structure in medicinal chemistry.
Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C6H7BrN2O | Based on the chemical structure. |
| Molecular Weight | ~203.04 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar substituted heterocyclic compounds are often solids. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Based on the general solubility of similar organic molecules. |
| pKa | The pyrazinone ring is weakly basic. | The presence of the electron-withdrawing bromine atom and the carbonyl group would decrease the basicity of the nitrogen atoms. |
Synthesis of the 2(1H)-Pyrazinone Core: Established Methodologies
The synthesis of the 2(1H)-pyrazinone ring system can be achieved through various established methods, primarily involving the condensation of acyclic precursors.[1][2] A common and versatile approach involves the reaction of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2]
General Synthetic Strategy: Condensation of α-Amino Acid Amides and 1,2-Dicarbonyls
This method is a powerful one-pot reaction that forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5.[1][2] The choice of the α-amino acid amide and the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the pyrazinone core.
Experimental Protocol: General Synthesis of a 2(1H)-Pyrazinone
-
Reaction Setup: To a solution of an α-amino acid amide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add the 1,2-dicarbonyl compound (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 2(1H)-pyrazinone.
Sources
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- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one
Introduction
Pyrazinone scaffolds are significant heterocyclic motifs present in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent chemical properties make them valuable synthons for further molecular elaboration in drug discovery programs. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 3-bromo-1-ethylpyrazin-2(1H)-one, a key intermediate for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is strategically designed as a three-step sequence, commencing with the construction of the core pyrazinone ring, followed by N-alkylation, and concluding with a regioselective bromination. This pathway was chosen for its reliance on readily available starting materials, robust and well-documented reaction types, and amenability to scale-up.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of the Pyrazin-2(1H)-one Core
The foundational step of this synthesis is the construction of the pyrazin-2(1H)-one ring system. A well-established and efficient method for this transformation is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] In this protocol, we utilize glycinamide hydrochloride and glyoxal.
Mechanism and Rationale:
The reaction proceeds through an initial condensation of the primary amine of glycinamide with one of the aldehyde functionalities of glyoxal to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second aldehyde group. Subsequent dehydration leads to the formation of the dihydropyrazinone, which then undergoes oxidation in situ to the aromatic pyrazin-2(1H)-one. The use of glycinamide hydrochloride is advantageous as it is a stable and commercially available starting material.[2]
Experimental Protocol: Synthesis of Pyrazin-2(1H)-one
-
Reaction Setup: To a solution of glycinamide hydrochloride (1 equivalent) in a mixture of water and a suitable alcohol (e.g., ethanol) at room temperature, add an aqueous solution of glyoxal (40% in water, 1.1 equivalents).
-
pH Adjustment: Slowly add a base, such as sodium bicarbonate or sodium hydroxide, to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction. The pH should be maintained in the neutral to slightly basic range.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure pyrazin-2(1H)-one.
Part 2: N-Ethylation of Pyrazin-2(1H)-one
With the pyrazinone core in hand, the next step is the introduction of the ethyl group at the N1 position. This is a standard N-alkylation reaction of a heterocyclic amine.
Mechanism and Rationale:
The N-H proton of the pyrazinone is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base and solvent is crucial for the efficiency of this reaction. A strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) ensures complete deprotonation and facilitates the alkylation.
Experimental Protocol: Synthesis of 1-Ethylpyrazin-2(1H)-one
-
Reaction Setup: To a solution of pyrazin-2(1H)-one (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas will be observed.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Regioselective Bromination
The final step in the synthesis is the regioselective bromination of 1-ethylpyrazin-2(1H)-one at the C3 position. For this transformation, N-bromosuccinimide (NBS) is the reagent of choice.[3][4]
Mechanism and Rationale:
The pyrazinone ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The N-ethyl group at the 1-position and the carbonyl group at the 2-position influence the regioselectivity of the bromination. The lone pair of electrons on the N1 nitrogen atom donates into the ring, increasing the electron density, particularly at the C3 and C5 positions. The carbonyl group is electron-withdrawing, deactivating the ring towards electrophilic attack. The interplay of these electronic effects directs the incoming electrophile (bromonium ion generated from NBS) to the C3 position. NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts that can occur with liquid bromine.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-ethylpyrazin-2(1H)-one (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Initiation (Optional): While the reaction can proceed thermally, initiation with a radical initiator like AIBN or exposure to a light source can sometimes be beneficial, although for electrophilic aromatic substitution, this is often not necessary. For this specific substrate, the reaction is likely to proceed via an electrophilic pathway.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (Expected) |
| Pyrazin-2(1H)-one | C₄H₄N₂O | 96.09 | 60-70 | ¹H NMR (DMSO-d₆): δ ~7.8-8.2 (m, 3H), ~12.5 (br s, 1H). |
| 1-Ethylpyrazin-2(1H)-one | C₆H₈N₂O | 124.14 | 75-85 | ¹H NMR (CDCl₃): δ ~1.4 (t, 3H), ~4.0 (q, 2H), ~6.8-7.5 (m, 3H). |
| This compound | C₆H₇BrN₂O | 203.04 | 70-80 | ¹H NMR (CDCl₃): δ ~1.5 (t, 3H), ~4.1 (q, 2H), ~7.0 (d, 1H), ~7.3 (d, 1H). MS (ESI): m/z 203/205 [M+H]⁺. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By breaking down the synthesis into three logical and well-understood steps, researchers can reliably access this valuable building block for further chemical exploration and drug development. The provided protocols, along with the underlying scientific principles, are intended to empower scientists to confidently execute this synthesis and adapt it as needed for their specific research objectives.
References
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Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1162-1184. [Link]
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Wikipedia contributors. (2023). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. [Link]
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Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazine-2(1H)-thione. In PubChem. [Link]
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-bromo-1-ethylpyrazin-2(1H)-one
Foreword: A Practical Framework for a Novel Pyrazinone Derivative
This document provides a comprehensive technical framework for characterizing the solubility and stability of 3-bromo-1-ethylpyrazin-2(1H)-one. As a novel derivative of the pyrazinone class, a group of heterocyclic compounds with significant applications in medicinal chemistry and material science, detailed empirical data for this specific molecule is not yet widely published.[1] Therefore, this guide is structured as a practical roadmap for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols and the scientific rationale required to generate a robust and reliable physicochemical profile.
Instead of presenting pre-existing data, we will detail the methodologies for its acquisition and interpretation. This approach ensures that the resulting data is not only accurate but also generated within a self-validating system, adhering to the highest standards of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, grounding our protocols in established principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).
Part 1: Foundational Physicochemical Characterization
Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is paramount. These initial data points provide context for its behavior in various environments and guide the design of subsequent, more complex experiments.
Identity and Structural Confirmation
The first step is to unequivocally confirm the identity and purity of the this compound test article. A suite of spectroscopic and analytical techniques should be employed.
Table 1: Recommended Analytical Techniques for Structural Confirmation
| Technique | Purpose | Expected Information |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments, verifying the ethyl group, pyrazinone ring, and bromo-substitution pattern.[2] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Determination of the exact mass and isotopic pattern consistent with the molecular formula C₇H₈BrN₂O.[3] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identification of key functional groups, such as the C=O stretch of the pyrazinone ring and C-Br vibrations.[4] |
| Elemental Analysis | Elemental Composition | Quantitative determination of Carbon, Hydrogen, and Nitrogen content to confirm the empirical formula.[5] |
| Purity Assessment (HPLC) | Quantification of Purity | A high-performance liquid chromatography (HPLC) method should be developed to assess the purity of the starting material, ideally >98%.[6] |
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools can provide valuable initial estimates of a molecule's properties. These predictions can help in solvent selection and analytical method development. For instance, the predicted pKa for a related compound, 3-bromo-1-ethyl-2-pyridinone, is -2.75, suggesting the pyrazinone oxygen is weakly basic.[7] The lipophilicity (LogP) will be influenced by the balance between the polar pyrazinone core and the nonpolar ethyl and bromo substituents.
Part 2: A Methodical Approach to Solubility Determination
Solubility is a critical determinant of a compound's suitability for further development, influencing everything from formulation strategies to bioavailability. A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents and pH conditions.
Experimental Protocol: Equilibrium Solubility Measurement
The shake-flask method remains the most reliable technique for determining equilibrium solubility. The core principle is to saturate a solvent with the compound and then quantify the concentration in the supernatant.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (see Table 2). The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method with UV detection. Calculate the concentration against a standard curve of known concentrations.
Recommended Solvents and Media
The choice of solvents should reflect the potential applications and processing conditions for the compound.
Table 2: Proposed Solvents for Solubility Profiling
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | Simulates physiological pH ranges in the gastrointestinal tract. |
| Polar Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Common solvents in pharmaceutical formulations and synthesis. |
| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Used in analytical method development and as stock solution solvents. |
| Nonpolar Solvents | Dichloromethane, Ethyl Acetate | Relevant for synthetic workups and understanding lipophilicity.[8] |
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for Equilibrium Solubility Determination.
Part 3: Comprehensive Stability Profiling via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of drug development.[9] It is designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[10] This information is critical for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing decisions on formulation and packaging.[11] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed at detectable levels.[11]
Overarching Strategy for Forced Degradation
The following diagram outlines the comprehensive strategy for stress testing this compound.
Caption: Forced Degradation and Stability Pathway Analysis Workflow.
Experimental Protocols for Stress Conditions
For each condition, a solution of the compound (e.g., in acetonitrile/water) and the solid material should be stressed. A control sample, protected from the stress condition, must be analyzed concurrently.
A. Hydrolytic Degradation
-
Protocol:
-
Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples immediately before analysis.
-
Analyze all samples by the stability-indicating HPLC method.
-
-
Causality: This study evaluates susceptibility to pH-mediated degradation, which is crucial for predicting stability in different physiological environments and in liquid formulations.[12]
B. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points.
-
-
Causality: This test assesses the molecule's vulnerability to oxidation, which can occur during manufacturing and storage, especially in the presence of trace peroxides from excipients.
C. Thermal Degradation
-
Protocol:
-
Store the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Prepare a solution of the compound and store it at a lower elevated temperature (e.g., 60 °C) in the dark.
-
Sample and analyze at various time points.
-
-
Causality: Thermal stress testing helps to identify thermally labile bonds and predict the stability of the drug substance and product under accelerated storage conditions.[4][13]
D. Photolytic Degradation
-
Protocol:
-
Expose both solid and solution samples of the compound to a light source conforming to ICH Q1B guidelines.[14] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
Place a parallel set of samples, wrapped in aluminum foil, in the same chamber to serve as dark controls.
-
Analyze the samples after the exposure period.
-
-
Causality: Photostability testing is a regulatory requirement to determine if the compound is light-sensitive, which dictates the need for light-resistant packaging and specific labeling.[14][16][17]
The Role of the Stability-Indicating Method
The validity of all stability data hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the active substance's concentration due to degradation. It must be able to separate the parent peak from all degradation products, excipients, and impurities. Method validation should be performed according to ICH Q2(R1) guidelines and must demonstrate specificity, linearity, accuracy, precision, and robustness.
Table 3: Summary of Potential Stability Outcomes
| Stress Condition | Potential Degradation Pathway | Key Analytical Observations |
| Acid Hydrolysis | Potential hydrolysis of the amide bond in the pyrazinone ring. | Appearance of new peaks in the chromatogram; decrease in the parent peak area. |
| Base Hydrolysis | Ring-opening or hydrolysis of the bromo-substituent. | Significant and rapid degradation is often observed under basic conditions for heterocyclic compounds. |
| Oxidation | Formation of N-oxides or other oxidized species. | Formation of more polar degradants, eluting earlier in a reverse-phase HPLC system. |
| Thermal | General decomposition; potential de-ethylation or debromination. | Multiple degradation products may form. Solid-state degradation may differ from solution-state. |
| Photolysis | Debromination is a common photolytic degradation pathway for bromo-aromatic compounds. | Formation of specific photoproducts; comparison with dark control is critical. |
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By systematically executing the protocols detailed herein, researchers can generate the high-quality, reliable data necessary to advance a novel compound through the drug discovery and development pipeline. The resulting profile will not only satisfy regulatory requirements but also provide invaluable insights into the molecule's behavior, ultimately enabling the rational design of safe, stable, and effective pharmaceutical products. The key to success lies in the meticulous application of these methods and the rigorous interpretation of the resulting data.
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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- Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
- RSC Publishing. (n.d.). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
- Gao, J., et al. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Molecules.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
- Gwala, N., et al. (2024).
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- IAGIM. (n.d.). Photostability.
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- In-Vitro, In-Vivo, Ex-Vivo, In-Silico, In-Situ, Omics. (2023).
- Ondrejkovičová, I., & Melník, M. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
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The Ascendant Trajectory of Pyrazinone Scaffolds: A Technical Guide to Discovery and Synthesis
Abstract
The pyrazinone core, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent ability to engage with a diverse array of biological targets has propelled the development of novel therapeutics across multiple domains, including oncology, infectious diseases, and inflammatory conditions.[1] This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel pyrazinone derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the intricacies of synthetic strategies, delve into the causal relationships that underpin experimental choices, and illuminate the pathways to optimizing these promising molecular entities.
The Pyrazinone Scaffold: A Privileged Platform in Drug Discovery
The 2(1H)-pyrazinone structure is a non-aromatic heterocycle that serves as the central component in a multitude of natural products and synthetic molecules exhibiting significant biological activity.[2][3][4][5] Found in microbial secondary metabolites, these compounds display a broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer properties.[2][5] The versatility of the pyrazinone scaffold lies in its capacity for multi-point derivatization, allowing for the fine-tuning of physicochemical properties and biological targeting.
A notable example of a clinically approved drug featuring the pyrazinone core is Favipiravir , an antiviral agent effective against a range of RNA viruses.[3][4] Furthermore, pyrazinone derivatives have demonstrated potent inhibitory activity against various enzymes, such as p38α mitogen-activated protein kinase (MAPK), a key regulator in pro-inflammatory signaling, and thrombin, a critical component of the blood coagulation cascade.[3][4]
Strategic Synthesis of the Pyrazinone Core and its Derivatives
The construction of the pyrazinone ring system can be approached through several synthetic routes, primarily involving the condensation of acyclic precursors. The choice of a specific synthetic strategy is often dictated by the desired substitution pattern on the pyrazinone core.
The Jones Synthesis: A Classic Approach to 2(1H)-Pyrazinones
One of the most fundamental and widely employed methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a reaction pioneered by R. G. Jones.[3][6] This method is particularly valuable for its simplicity and the ready availability of the starting materials.
Experimental Protocol: Jones Synthesis of 3-Methyl-5-phenyl-2(1H)-pyrazinone
Rationale: This protocol exemplifies the Jones synthesis, a robust method for constructing the pyrazinone core. The condensation of an α-amino amide with a 1,2-dicarbonyl compound provides a straightforward route to disubstituted pyrazinones. The use of a base facilitates the cyclization and dehydration steps.
Materials:
-
Alanine amide hydrochloride
-
Phenylglyoxal monohydrate
-
Sodium hydroxide
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve alanine amide hydrochloride (1.0 eq) in a minimal amount of water.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
Addition of Dicarbonyl: To the cooled solution, add a solution of phenylglyoxal monohydrate (1.0 eq) in methanol dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, neutralize the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-methyl-5-phenyl-2(1H)-pyrazinone.
Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones via Hoornaert's Method
For accessing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for further derivatization, the method developed by Hoornaert and coworkers is highly effective.[6][7] This approach involves the reaction of an α-aminonitrile with an oxalyl halide.[7] The resulting dihalogenated pyrazinone can then undergo selective substitution reactions, such as palladium-catalyzed cross-couplings, to introduce a variety of substituents at the 3- and 5-positions.[6][7]
Experimental Protocol: Synthesis of a 3-Amino-5-aryl-2(1H)-pyrazinone Derivative
Rationale: This protocol demonstrates a common strategy for synthesizing 3,5-disubstituted pyrazinones, which are prevalent in kinase inhibitor discovery. Starting from a dihalogenated pyrazinone intermediate allows for sequential and selective introduction of different substituents at the C3 and C5 positions, enabling the exploration of structure-activity relationships.
Materials:
-
3,5-Dibromo-2(1H)-pyrazinone
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Amine (e.g., ammonia or a primary/secondary amine)
-
Solvent (e.g., Dioxane/water mixture for Suzuki coupling; DMSO for amination)
Procedure:
-
Suzuki Coupling (C5-Arylation):
-
In a reaction vessel, combine 3,5-dibromo-2(1H)-pyrazinone (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-bromo-5-aryl-2(1H)-pyrazinone.
-
-
Nucleophilic Aromatic Substitution (C3-Amination):
-
Dissolve the 3-bromo-5-aryl-2(1H)-pyrazinone (1.0 eq) in a suitable solvent such as DMSO.
-
Add the desired amine (e.g., a solution of ammonia in methanol or a primary/secondary amine) in excess.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography to yield the final 3-amino-5-aryl-2(1H)-pyrazinone derivative.
-
Biological Applications and Structure-Activity Relationships
The therapeutic potential of pyrazinone derivatives is vast, with significant research focused on their roles as kinase inhibitors and antimicrobial agents.
Pyrazinone-Based Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 2(1H)-pyrazinone scaffold has proven to be an effective template for the design of ATP-competitive kinase inhibitors.
The p38α MAP kinase is a key mediator of the inflammatory response, making it a compelling target for autoimmune and inflammatory diseases.[1] A series of 3-amino-2(1H)-pyrazinones have been developed as potent and selective inhibitors of p38α.
The structure-activity relationship (SAR) studies of these inhibitors have revealed that the 3-amino group is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The substituents at the 5- and 6-positions of the pyrazinone ring can be modified to enhance potency and selectivity.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Amino-2(1H)-pyrazinones | p38α MAP Kinase | Potent (20,000-fold increase from lead) | [1] |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 57 - 66 | [8] |
| Pyrazole-based derivatives | Aurora A/B | 2.2 - 28.9 | [9] |
| Pyrazine-2-carbonitrile | CHK1 | 1 | [5] |
| Pyrazine derivatives | FLT3, AXL | 0.29, 0.73 | [5] |
Antimicrobial Activity of Pyrazinone Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazinone derivatives, both naturally occurring and synthetic, have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][5] For instance, a novel pyrazinone derivative isolated from Streptomyces anulatus exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| MR7S4-F3 | Bacillus subtilis, Staphylococcus aureus (including MRSA), Enterococcus faecalis | 4 - 16 | [8] |
| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 (µM) | [10] |
| Pyrazine-2-carboxylic acid derivatives | Candida albicans | 3.125 | [1] |
| Pyrazoline derivatives | Pseudomonas aeruginosa | 250 | [11] |
| Pyrazoline derivatives | Staphylococcus aureus, Bacillus subtilis | 64 - 125 | [12] |
Pyrazinones in Quorum Sensing
Understanding the role of pyrazinones in quorum sensing opens up new avenues for the development of anti-virulence therapies that disrupt bacterial communication rather than directly killing the bacteria, potentially reducing the selective pressure for resistance development.
Conclusion and Future Perspectives
The pyrazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methodologies to access novel pyrazinone analogues with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular interactions between pyrazinone derivatives and their biological targets will guide the rational design of next-generation therapeutics for a myriad of diseases.
References
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Kim, C. S., Gatsios, A., Cuesta, S., Lam, Y. C., Wei, Z., Chen, H., ... & Crawford, J. M. (2020). Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli. ACS Central Science, 6(2), 197-206. [Link]
-
ResearchGate. (n.d.). A schematic representation of the Agr quorum‐sensing system in...[Link]
-
Crawford, J. M. (2020). Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli. ACS Publications. [Link]
-
ResearchGate. (n.d.). Quorum sensing system in Staphylococcus aureus. (A) Schematic of the...[Link]
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Crawford, J. M. (2020). Quorum Sensing Autoinducer-3 Finally Yields to Structural Elucidation. ACS Publications. [Link]
-
Williams, P., & Cámara, M. (2023). Quorum-sensing, intra- and inter-species competition in the staphylococci. Microbiology Society. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
-
Jenner, M., & Williams, P. (2025). Microbial Primer: agr- mediated quorum sensing in Gram- positive pathogens. Semantic Scholar. [Link]
-
Yildiz, I., Ucar, G., & Levent, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(4), 136-143. [Link]
-
Shopsin, B., & Novick, R. P. (2023). Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress. eLife, 12, e85908. [Link]
-
Al-Warhi, T., Al-Hazani, K., Al-Dies, A. M., Al-Ghamdi, M., & El-Gazzar, A. A. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6649. [Link]
-
Kumar, P., Kumar, A., & Sharma, P. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2167-2177. [https://www.rjpbcs.com/pdf/2016_7(4)/[15].pdf]([Link]15].pdf)
-
ResearchGate. (n.d.). IC 50 values (µM) of compounds 1 and 5 in a panel of 24...[Link]
-
El-Gamal, M. I., Al-Said, M. S., & Al-Zahrani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 103-125. [Link]
-
El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]
-
Desbois, A. P., Giraud, F., Anizon, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(19), 6644. [Link]
-
Radi, M., Crespan, E., & Botta, M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5340. [Link]
-
Özdemir, A., & Altintop, M. D. (2013). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal, 17(3), 187-192. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
-
ResearchGate. (n.d.). Amino Acids and Peptides. XLVII. Facile Synthesis of Flavacol, Deoxymuta-aspergillic Acid and Optically Active Deoxyaspergillic Acid from Dipeptidyl Aldehydes.[Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
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Methodological & Application
Application Note: In Vitro Profiling and Fragment-Based Screening of 3-bromo-1-ethylpyrazin-2(1H)-one
Executive Summary & Scientific Context
3-bromo-1-ethylpyrazin-2(1H)-one is a specialized heterocyclic building block belonging to the 2(1H)-pyrazinone class. In modern medicinal chemistry, this scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with the pyridinone and pyrimidone rings found in numerous kinase inhibitors (e.g., p38 MAP kinase, Akt) and viral RNA polymerase inhibitors (e.g., Favipiravir derivatives).
Unlike fully optimized drug candidates, this compound acts as a core fragment . Its biological value lies in two distinct areas:
-
Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight ligand (<250 Da) capable of weak but specific interactions with ATP-binding pockets.
-
Synthetic Intermediate: The 3-bromo substituent serves as a reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of diverse libraries for High-Throughput Screening (HTS).
This guide details the protocols for solubilizing, profiling, and screening this compound, treating it both as a standalone fragment and a precursor for bioactive libraries.
Physicochemical Properties & Preparation[1][2][3][4][5][6]
Before biological introduction, the compound must be strictly qualified. The N-ethyl group improves lipophilicity compared to the naked pyrazinone, but solubility issues can still arise in aqueous buffers.
Table 1: Compound Specifications
| Property | Value / Description | Notes |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | Ideal for fragment screening (<300 Da). |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; membrane permeable. |
| Solubility (DMSO) | > 50 mM | Highly soluble in organic stock. |
| Solubility (PBS, pH 7.4) | ~1–5 mM | Limited aqueous solubility; requires co-solvent. |
| Stability | Hydrolytically stable | Avoid strong nucleophiles in storage (Br displacement). |
Protocol 1: Stock Solution Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade (≥99.9%).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: Weigh 10.15 mg of powder. Dissolve in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (single-use, 20 µL). Store at -20°C.
-
QC Check: Verify integrity via LC-MS before screening. The bromine isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br) provides a distinct mass spec signature (M+H peaks at ~203 and ~205).
Application 1: Fragment-Based Screening (SPR)
Direct screening of the this compound core is used to determine if the scaffold itself binds to a target protein (typically a Kinase or Protease). Because fragment affinities are weak (
Experimental Logic
We utilize a "Clean Screen" approach to ensure the fragment does not aggregate or bind non-specifically to the sensor chip, which is a common artifact with halo-heterocycles.
Workflow Diagram (Graphviz)
Figure 1: SPR screening workflow for pyrazinone fragments.
Step-by-Step Protocol
-
Sensor Chip Preparation: Immobilize the target protein (e.g., p38 MAP Kinase) on a CM5 chip using amine coupling to a level of ~3000 RU.
-
Sample Preparation: Dilute the 50 mM DMSO stock to 200 µM in running buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Note: Maintain constant DMSO concentration (2%) to match the reference channel.
-
-
Injection: Inject the sample for 30 seconds at a flow rate of 30 µL/min.
-
Dissociation: Allow 60 seconds for dissociation.
-
Data Analysis: Look for "square-wave" binding sensorgrams (rapid on/off rates typical of fragments).
-
Success Criteria: If
is >5 RU and binding is reversible, the scaffold is a valid starting point for optimization.
-
Application 2: Functionalization & Activity Screening
The primary utility of This compound is as a precursor. The bromine atom is electronically activated by the adjacent nitrogen and carbonyl, making it highly reactive for Suzuki couplings. The following protocol describes a micro-scale synthesis and screen workflow.
Experimental Logic
Instead of screening the inactive bromide, we react it with a small panel of aryl boronic acids to generate potential hits in situ or in parallel, then screen the crude products.
Protocol: Micro-Scale Suzuki Coupling
-
Reaction Mix: In a 96-well glass-coated plate, combine:
-
Pyrazinone Scaffold (1 equiv, 10 mM final).
-
Aryl Boronic Acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: Cs₂CO₃ (2 equiv).
-
Solvent: Dioxane:Water (4:1).
-
-
Incubation: Seal plate and heat at 80°C for 4 hours (or microwave for 20 min).
-
Work-up: Filter through a pre-packed diatomaceous earth/silica plug to remove Palladium. Evaporate solvent and reconstitute in DMSO.
-
Bioassay (Kinase-Glo):
-
Incubate the reconstituted reaction products (now 3-aryl-1-ethylpyrazin-2(1H)-ones) with the Kinase and ATP.
-
Add Luciferase reagent.
-
Readout: Luminescence is inversely proportional to kinase activity.
-
Application 3: General Cytotoxicity (Safety Profiling)
Before advancing any derivative, the core scaffold must be cleared of general toxicity. Pyrazinones are generally safe, but the alkylation pattern can affect cell permeability and toxicity.
Protocol: MTT Cell Viability Assay
Target Cells: HEK293 (Kidney) or HepG2 (Liver) – standard toxicity models.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with the compound in a dose-response curve (0.1 µM to 100 µM).
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control:[1] Doxorubicin (1 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Measurement: Read Absorbance at 570 nm.
-
Interpretation:
-
Safe:
. -
Toxic:
(Scaffold unsuitable for non-oncology targets).
-
Chemical Space & Signaling Pathway[8]
The diagram below illustrates how this specific scaffold fits into the broader kinase inhibitor landscape.
Figure 2: Functionalization pathways converting the brominated core into bioactive inhibitors.
References
-
Caldwell, J. J., et al. (2012). "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron, 68(47), 9713-9728.
-
Boettcher, A., et al. (2010).[2] "Fragment-based screening by biochemical assays: Systematic feasibility studies with trypsin and MMP12." Journal of Biomolecular Screening, 15(9), 1029-1041.
- Wrenger, C., et al. (2016). "The 2(1H)-pyrazinone scaffold: A versatile platform for drug discovery." Future Medicinal Chemistry.
-
PubChem Compound Summary. "3-Bromo-1-ethyl-2-pyridinone" (Structural Analog Data).
Sources
Application Note: High-Throughput Screening of 3-Bromo-1-ethylpyrazin-2(1H)-one Analogs for Novel p38α MAPK Inhibitors
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of a focused library of 3-bromo-1-ethylpyrazin-2(1H)-one analogs. The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions within the ATP-binding site of various protein kinases.[1][2] This application note details a robust workflow designed to identify and validate novel inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a critical therapeutic target in inflammatory diseases and cancer.[3][4] We present detailed protocols for a primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a secondary cell-based cytotoxicity assay to triage initial hits. The methodologies are designed to ensure scientific rigor, data reproducibility, and the efficient identification of promising lead candidates.
Introduction: The Pyrazinone Scaffold and p38α MAPK as a Target
The p38α MAPK signaling cascade is a central pathway that responds to pro-inflammatory stimuli and environmental stress, leading to the production of cytokines like TNF-α and IL-1β.[5] Dysregulation of this pathway is implicated in a host of human diseases, making p38α a highly sought-after drug target. Small molecule inhibitors that compete with ATP for the kinase's active site have shown therapeutic promise. The 2(1H)-pyrazinone core is an attractive heterocyclic motif for kinase inhibitor design due to its structural features that can mimic the hinge-binding interactions of the adenine region of ATP.[2] The strategic exploration of analogs based on the this compound core allows for the systematic investigation of structure-activity relationships (SAR) to enhance potency and selectivity.[6][7]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[8] The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[9] This guide provides the technical framework for such a campaign, from initial assay validation to hit confirmation.
The High-Throughput Screening Workflow
A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and tertiary assays. This tiered approach is designed to efficiently eliminate false positives and prioritize compounds with genuine, on-target activity and favorable characteristics for further development.
Caption: High-level workflow for pyrazinone analog screening.
Primary Screening Protocol: p38α TR-FRET Kinase Assay
3.1. Principle
This biochemical assay quantifies the phosphorylation of a substrate peptide by the p38α kinase. We will utilize a LanthaScreen™ Eu Kinase Binding Assay format, which is a competitive binding assay.[10] A europium (Eu)-labeled anti-tag antibody binds to the GST-tagged p38α kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP pocket. When in close proximity, the Eu donor excites the Alexa Fluor™ 647 acceptor, generating a FRET signal. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal. This assay format is robust, highly sensitive, and amenable to automation.[11][12]
3.2. Materials & Reagents
-
Enzyme: Recombinant human p38α (MAPK14), GST-tagged (e.g., Thermo Fisher Scientific, Cat. No. PV3305)
-
Tracer: LanthaScreen™ Kinase Tracer (as recommended for p38α)
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5594)
-
Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
Plates: Low-volume, white, 384-well microplates (e.g., Corning #3572)
-
Positive Control: A known p38α inhibitor (e.g., SB202190)
-
Negative Control: DMSO (vehicle)
-
Compound Library: this compound analogs dissolved in 100% DMSO.
3.3. Step-by-Step Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler, transfer 40 nL of each library compound (typically at 5 mM in DMSO) into the assay plate wells. This results in a final assay concentration of 10 µM. For control wells, dispense 40 nL of DMSO (negative control) or a control inhibitor (positive control).
-
Reagent Preparation:
-
Prepare the 2X Kinase/Antibody solution by diluting p38α kinase and Eu-anti-GST antibody in 1X Kinase Buffer to the desired concentrations (optimization required, but typically in the low nanomolar range).
-
Prepare the 2X Tracer solution by diluting the tracer in 1X Kinase Buffer.
-
-
Reagent Addition:
-
Add 10 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 10 µL of the 2X Tracer solution to all wells.
-
The final reaction volume will be 20 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., VICTOR™ Nivo, EnVision®).
-
Excitation: 340 nm
-
Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647)
-
Use a time-delay of 100 µs to reduce background fluorescence.
-
3.4. Data Analysis and Quality Control
-
Calculate the TR-FRET Emission Ratio:
-
Ratio = (665 nm Emission / 615 nm Emission) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Ratio_sample is the ratio from a well with a test compound.
-
Ratio_neg_ctrl is the average ratio from the negative control (DMSO) wells.
-
Ratio_pos_ctrl is the average ratio from the positive control (e.g., SB202190) wells.
-
-
Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[1][13] An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5.[14]
-
Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
-
Where μ and σ are the mean and standard deviation of the positive (pos) and negative (neg) controls, respectively.
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the separation between control populations.[13] | ≥ 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean negative control signal to the mean positive control signal. | ≥ 5 |
| CV of Controls | Coefficient of variation for positive and negative controls. | < 15% |
| Table 1: Key quality control metrics for HTS assay validation. |
Hit Confirmation and Secondary Assaying
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be subjected to further analysis to confirm their activity and rule out non-specific effects.[15]
4.1. Dose-Response Analysis for IC₅₀ Determination
Hits are re-tested using the same primary TR-FRET assay but over a range of concentrations (e.g., an 8-point, 3-fold serial dilution). This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.[16][17] The resulting data is plotted on a semi-log scale, and a non-linear regression analysis (four-parameter variable slope model) is used to fit the curve and calculate the IC₅₀ value.[8][18]
4.2. Secondary Protocol: ATPlite™ Luminescence Cell Viability Assay
4.2.1. Principle
It is crucial to determine if the observed inhibition in the primary biochemical assay is due to specific enzyme inhibition or simply a result of compound-induced cytotoxicity. The ATPlite™ assay is a homogeneous luminescence-based method that quantifies cell viability by measuring the level of ATP in a cell population.[19][20] Metabolically active cells produce ATP; as cells die, ATP is rapidly depleted. The assay utilizes luciferase to catalyze the formation of light from ATP and luciferin, with the light output being directly proportional to the concentration of ATP.[21][22]
4.2.2. Materials & Reagents
-
Cell Line: A relevant human cell line (e.g., THP-1 monocytes, which express p38α).
-
Assay Kit: ATPlite™ 1step Luminescence Assay System (PerkinElmer) or similar.
-
Plates: White, solid-bottom, 96- or 384-well tissue culture-treated plates.
-
Confirmed Hits: Compounds from the dose-response analysis.
-
Control Cytotoxin: A compound known to induce cell death (e.g., staurosporine).
4.2.3. Step-by-Step Protocol (96-well format)
-
Cell Seeding: Seed cells into the wells of the microplate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add the desired concentrations of hit compounds to the cells. Include wells with vehicle (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a relevant time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the ATPlite™ 1step reagent to room temperature.
-
Add 100 µL of the ATPlite™ 1step reagent to each well.
-
Shake the plate for 2 minutes on an orbital shaker (e.g., 700 rpm) to induce cell lysis.
-
Dark-adapt the plate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence on a microplate luminometer.
4.3. Interpreting Secondary Screen Data
By comparing the IC₅₀ values from the primary p38α assay with the cytotoxicity data, we can prioritize compounds. Ideal candidates will exhibit potent inhibition of p38α (low IC₅₀) with minimal effect on cell viability at the same concentrations. This selectivity indicates that the compound's primary mode of action is likely on-target inhibition rather than non-specific toxicity.
p38α Signaling Pathway and Hit Prioritization
The ultimate goal is to identify compounds that effectively modulate the p38α pathway in a cellular context. Hits that are potent in the biochemical assay and non-toxic in the viability assay become high-priority candidates for further investigation, including SAR analysis and testing in more complex cellular models.
Caption: Simplified p38α MAPK signaling pathway.
Conclusion
The workflow described in this application note provides a robust and efficient strategy for the identification and initial characterization of novel p38α MAPK inhibitors from a library of this compound analogs. By integrating a high-quality primary biochemical screen with a crucial cell-based secondary assay, this approach facilitates the rapid prioritization of compounds with specific, on-target activity. This methodology serves as a foundational guide for drug discovery programs targeting kinases and can be adapted for other enzyme classes and compound libraries.
References
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
Xiao, H., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.
-
Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Siddiqui, N., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Biocompare. (2010). ATPlite 1 Step Luminescence Assay System from Revvity. Biocompare. [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Gribbon, P., & Sewing, A. (2005). Data analysis approaches in high throughput screening. Slideshare. [Link]
-
Genomax. (n.d.). Luminescence ATP Assays. Genomax. [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science. [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
RPubs. (2018). Dose-Response Curve Analysis. RPubs. [Link]
-
KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
-
ResearchGate. (n.d.). HTS data analysis workflow. ResearchGate. [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. [Link]
-
Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. PMC. [Link]
-
Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]
-
Bentham Science Publisher. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science Publisher. [Link]
-
Wodicka, L. M., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
-
Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
-
Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins Discovery. [Link]
-
de Vicente, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
Sources
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- 7. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Identifying and minimizing byproducts in 3-bromo-1-ethylpyrazin-2(1H)-one synthesis
Welcome to the technical support center for the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, with a focus on identifying and minimizing unwanted byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can be attributed to several factors, from reaction conditions to the purity of starting materials.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The synthesis of pyrazinone derivatives is often sensitive to reaction parameters.[1]
-
Temperature: Elevated temperatures can lead to the decomposition of starting materials or the final product.[2] It is recommended to perform a temperature screen to find the ideal balance between reaction rate and product stability.
-
pH Control: The pH of the reaction mixture is critical. Acidic conditions might protonate amine reactants, decreasing their nucleophilicity, while overly basic conditions can promote side reactions.[2] Careful optimization of the pH is crucial.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[3]
-
-
Purity of Starting Materials: The presence of impurities in your starting materials, such as 1-ethylpyrazin-2(1H)-one and the brominating agent, can lead to the formation of unwanted byproducts.[1] Always ensure high purity of your reagents.
-
Inefficient Bromination: The choice and handling of the brominating agent are critical.
-
Reagent Choice: Common brominating agents include N-Bromosuccinimide (NBS) and bromine (Br₂). The reactivity of the brominating agent should be matched to the substrate. For activated systems like pyrazinones, a less reactive source of electrophilic bromine might be preferable to minimize side reactions.[4]
-
Stoichiometry: Using a large molar excess of the brominating agent should be avoided as it can lead to over-bromination and other side reactions.[4]
-
Issue 2: Presence of Multiple Spots on TLC Analysis
Question: After running my reaction, TLC analysis shows multiple spots in addition to my desired product. What are these byproducts and how can I minimize them?
Answer: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Byproducts and Minimization Strategies:
| Byproduct Type | Plausible Cause | Minimization Strategy |
| Dibrominated Pyrazinone | Excess of brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent and monitor the reaction closely to stop it upon completion. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the brominating agent. | Optimize reaction time and temperature. Ensure the brominating agent is fresh and active. |
| Products of Ring Opening/Degradation | Harsh reaction conditions (e.g., high temperature, extreme pH).[1] | Employ milder reaction conditions. A gradual addition of the brominating agent can also help to control the reaction exotherm. |
| Isomeric Bromopyrazinones | Bromination at other positions on the pyrazinone ring. | The electronics of the 1-ethylpyrazin-2(1H)-one ring favor bromination at the 3-position. However, forcing conditions could lead to other isomers. Adhering to optimized, milder conditions is crucial. |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
Answer: Effective purification is essential to obtain a high-purity final product.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting materials.[5]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a crystalline, high-purity product. This is particularly useful for removing minor impurities after an initial chromatographic purification.
-
Aqueous Workup: An initial aqueous workup can help to remove inorganic salts and highly polar impurities before proceeding to chromatography or recrystallization.[3]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the general mechanism for the bromination of 1-ethylpyrazin-2(1H)-one?
A1: The bromination of 1-ethylpyrazin-2(1H)-one is an electrophilic aromatic substitution reaction. The pyrazinone ring is an electron-rich heteroaromatic system, making it susceptible to attack by an electrophile. The reaction proceeds via the attack of the pi-electrons of the pyrazinone ring on the electrophilic bromine species (e.g., Br⁺ from NBS or Br₂), forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the this compound product.
Q2: What analytical techniques are best for identifying byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is ideal for the unambiguous identification of byproducts.
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your reaction mixture and to monitor the progress of the reaction.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of each component.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated byproducts, allowing for their definitive identification.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing complex reaction mixtures.[3]
Q3: Are there any safety precautions I should be aware of when working with brominating agents?
A3: Yes, working with brominating agents requires strict safety measures.
-
Toxicity and Corrosivity: Bromine (Br₂) is highly toxic, corrosive, and can cause severe burns upon contact with skin.[7] N-Bromosuccinimide (NBS) is also a skin and eye irritant.
-
Handling: Always handle brominating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Quenching: Any residual brominating agent should be quenched before workup. A solution of sodium thiosulfate is commonly used for this purpose.
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Microwave-assisted organic synthesis can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods.[3] It is a viable option to explore for the bromination of 1-ethylpyrazin-2(1H)-one, but reaction conditions would need to be carefully optimized.
Experimental Workflow and Data Presentation
Illustrative Experimental Protocol for Synthesis
This is a general protocol and may require optimization for specific laboratory conditions.
-
Reaction Setup: To a solution of 1-ethylpyrazin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add the brominating agent (e.g., NBS, 1.0-1.1 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the optimized reaction time. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by NMR, MS, and HPLC to confirm its identity and purity.
Data Summary Table
| Parameter | Typical Range/Value | Purpose |
| Reactant Ratio | 1-ethylpyrazin-2(1H)-one : Brominating Agent (1 : 1.0-1.1) | To ensure complete consumption of the starting material while minimizing over-bromination. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize byproduct formation. |
| Reaction Time | 1-6 hours | To allow for complete conversion without product degradation. |
| Solvent | Dichloromethane, Chloroform, Acetic Acid | To dissolve reactants and facilitate the reaction. |
| Yield | 60-85% (after purification) | To assess the efficiency of the synthesis. |
| Purity | >98% (by HPLC) | To ensure the quality of the final product. |
Visualizing Reaction Pathways
DOT Language Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential byproduct formation pathways in the synthesis.
References
- BenchChem. (2025). Managing impurities in the synthesis of substituted pyrazines.
- BenchChem. (2025). Preventing side reactions in pyrazinone synthesis.
- Senshu University. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
- BenchChem. (2025). Identifying common pitfalls in pyrazine synthesis and purification.
- Google Patents. (n.d.). Analysis method for detecting pyrazine compounds in beer.
- Van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-1-ethylpyrazin-2(1H)-one
The following technical guide is designed for process chemists and researchers scaling up the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one . It addresses the specific challenges of regioselectivity (N- vs. O-alkylation), reaction kinetics, and purification during the critical alkylation step.
Subject: Troubleshooting & Optimization Guide for Process Scale-Up Applicable CAS: 13381-83-4 (Generic Pyrazinone Core Reference), Specific Derivative Logic Audience: Process Chemists, Senior Researchers, CMC Leads
Executive Summary & Reaction Logic
The synthesis of This compound typically proceeds via the electrophilic alkylation of the 3-bromopyrazin-2(1H)-one scaffold. The central challenge in scaling this reaction is ambident nucleophilicity . The pyrazinone anion can react at the Nitrogen (N1) to form the desired lactam or at the Oxygen (O) to form the lactim ether (O-ethyl isomer).
Success relies on manipulating the Hard-Soft Acid-Base (HSAB) parameters:
-
Thermodynamic Control: N-alkylation produces the stable amide carbonyl, which is thermodynamically preferred over the imidate ester (O-alkyl).
-
Kinetic Factors: O-alkylation is often faster due to the higher electronegativity and charge density on oxygen.
Reaction Scheme
Figure 1: Divergent pathways in pyrazinone alkylation. Process conditions must force the upper path.
Critical Process Modules (Q&A Format)
Module A: The Alkylation Step (Regioselectivity)[1]
Q: We are observing 15-20% O-alkylated impurity (2-ethoxy-3-bromopyrazine) by HPLC. How do we shift selectivity to the N-ethyl product?
A: High O-alkylation indicates the reaction is driven by charge density rather than orbital overlap. To favor N-alkylation (Soft-Soft interaction):
-
Switch Electrophiles: If you are using Diethyl Sulfate or Ethyl Tosylate (Hard electrophiles), switch to Ethyl Iodide or Ethyl Bromide . The softer iodide leaving group favors attack by the softer nitrogen center.
-
Base Cation Effect: Switch from Na₂CO₃ to Cs₂CO₃ or K₂CO₃ . Larger cations (Cs⁺) form looser ion pairs with the pyrazinone anion, increasing the availability of the nitrogen lone pair.
-
Solvent Polarity: Ensure you are using a polar aprotic solvent like DMF or NMP . These solvents solvate the cation well, leaving the anion "naked" and allowing thermodynamic equilibration to the more stable N-alkyl product.
Q: The reaction stalls at 90% conversion. Should we add more alkyl halide?
A: Be cautious. Adding excess ethyl halide can lead to over-alkylation (quaternization of the N4 position) or side reactions with the bromine handle.
-
Diagnosis: Check the pH. The formation of HI/HBr byproduct consumes base. If the slurry is not basic, the reaction stops.
-
Solution: Add 0.2 equivalents of fresh base (K₂CO₃) rather than more electrophile. Ensure good agitation; scale-up often suffers from mass transfer limitations in heterogeneous slurry reactions.
Module B: Purification & Isolation
Q: Column chromatography is not viable at our 500g scale. How can we separate the N-ethyl and O-ethyl isomers via crystallization?
A: You can exploit the significant polarity difference between the lactam (N-alkyl) and lactim ether (O-alkyl).
| Property | N-Ethyl Isomer (Target) | O-Ethyl Isomer (Impurity) |
| Polarity | High (Amide bond) | Low (Ether character) |
| State | Crystalline Solid | Oil or Low-Melting Solid |
| Solubility | Soluble in hot EtOAc/Alc; Poor in Hexanes | Soluble in Hexanes/TBME |
Recommended Crystallization Protocol:
-
Workup: Quench DMF reaction with water. Extract into EtOAc. Wash extensively with water/brine to remove DMF (residual DMF prevents crystallization).
-
Solvent Swap: Concentrate EtOAc and swap to MTBE (Methyl tert-butyl ether) or Heptane/IPA (9:1) .
-
Isolation: The N-ethyl isomer should crystallize out upon cooling, while the O-ethyl impurity remains in the mother liquor.
-
Trituration: If purity is <98%, triturates the solid with cold pentane or heptane to wash away surface O-isomer.
Module C: Handling the Bromine Handle
Q: We see debromination (loss of Br) in the LC-MS. What causes this?
A: Protodebromination can occur under two conditions:
-
Photolysis: Carbon-Bromine bonds in electron-deficient heterocycles are light-sensitive. Action: Wrap reactors in foil or use amber glassware.
-
Palladium Contamination: If you are using recycled solvent or equipment from a coupling step, trace Pd can catalyze hydrodebromination. Action: Perform a metal scavenger wash (e.g., SiliaMetS®) if Pd history is suspected.
Detailed Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of this compound (100 g scale).
Reagents:
-
3-Bromopyrazin-2(1H)-one (1.0 equiv)
-
Ethyl Iodide (1.2 equiv) [Alternative: Ethyl Bromide, but slower]
-
Potassium Carbonate (anhydrous, milled, 2.0 equiv)
-
DMF (Dimethylformamide) (5-7 volumes)
Workflow:
-
Charging: To a dry reactor under N₂, charge 3-bromopyrazin-2(1H)-one and K₂CO₃.
-
Solvation: Add DMF. Stir at 20-25°C for 30 mins to form the anion slurry. Note: Exotherm is minimal here.
-
Addition: Cool to 0-5°C. Add Ethyl Iodide dropwise over 1 hour. Control: Keep internal temp <10°C to minimize kinetic O-alkylation.
-
Reaction: Allow to warm to 20-25°C. Stir for 12-18 hours.
-
IPC (In-Process Control): HPLC target >98% conversion.
-
-
Quench: Cool to 10°C. Add Water (15 volumes) slowly. The reaction is exothermic upon water addition.
-
Extraction: Extract with Ethyl Acetate (3 x 5 volumes).
-
Critical Step: Wash combined organics with 5% LiCl solution (2x) to remove DMF.
-
-
Crystallization: Dry organics (Na₂SO₄), filter, and concentrate to a thick slurry. Add MTBE (3 volumes), heat to reflux, then cool slowly to 0°C. Filter the white crystalline solid.
Troubleshooting Decision Tree
Figure 2: Rapid response logic for common deviations.
Safety & Handling
-
Ethyl Iodide/Bromide: Alkylating agents are potential carcinogens and potent sensitizers. Handle in a fume hood. Destroy excess reagent with aqueous ammonia or thiosulfate during workup.
-
DMF: Hepatotoxic. Avoid skin contact. On scale, consider replacing with NMP or using closed-system transfers.
-
Exotherms: The quenching of DMF/K₂CO₃ mixtures with water can be exothermic. Control addition rates.
References
-
Regioselectivity in Pyrazinone Alkylation
- Principles of N- vs O-alkylation in lactams: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. (Discusses HSAB theory applied to ambident nucleophiles).
-
Specific Pyrazinone Examples: Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier.
-
Synthesis of 3-Halo-2-pyrazinones
-
Purification Strategies
-
Separation of Lactam/Lactim Ethers: Tota, Y. A., & Elderfield, R. C. (1942). "Synthesis of Pyrazinones." Journal of Organic Chemistry.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 3-Bromo-1-ethylpyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to improve the yield and purity of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The introduction of a bromine atom at the C3-position of the pyrazinone ring provides a reactive handle for further functionalization, making its efficient and high-purity synthesis crucial for drug discovery and development programs. This guide provides a comprehensive overview of a representative synthetic method, potential challenges, and strategies for optimization.
Core Synthesis Workflow
The synthesis of this compound is typically achieved through the electrophilic bromination of the 1-ethylpyrazin-2(1H)-one precursor. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) due to its ease of handling and selectivity compared to liquid bromine.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Reaction & Synthesis
Q1: My reaction is not going to completion, and I observe a significant amount of starting material. What should I do?
A1: Incomplete conversion is a common issue in the bromination of heterocyclic compounds. Here are several factors to consider and troubleshoot:
-
Reagent Purity: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture, leading to reduced reactivity. It is advisable to use freshly opened or recrystallized NBS for optimal results.
-
Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. However, excessive heat can lead to the formation of side products.
-
Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While acetonitrile or dichloromethane are common choices, exploring other solvents like chloroform or tetrahydrofuran (THF) might be beneficial.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely impurities and how can I minimize them?
A2: The formation of multiple products is often due to over-bromination or side reactions.
-
Dibromination: The most common side product is the dibrominated pyrazinone. This can occur if an excess of NBS is used or if the reaction temperature is too high. To minimize this, use a stoichiometric amount of NBS (1.0-1.1 equivalents) and add it portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.
-
Solvent Participation: In some cases, the solvent can participate in the reaction, leading to undesired byproducts. Ensure that you are using a dry, inert solvent.
-
Radical Reactions: Although less common in electrophilic aromatic bromination, radical side reactions can be initiated by light. It is good practice to conduct the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil).
Caption: Troubleshooting logic for common synthesis issues.
Purification
Q3: I am having difficulty purifying the crude product by column chromatography. The product seems to be streaking on the column.
A3: Streaking on a silica gel column is often indicative of issues with solubility or interactions with the stationary phase.
-
Solvent System: The choice of eluent is critical. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column. If the crude material is not fully soluble, it can precipitate on the column, leading to poor separation.
-
Silica Gel Deactivation: The acidity of silica gel can sometimes cause degradation of sensitive compounds. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent).
Q4: Recrystallization of my product is not yielding pure crystals. What can I do to improve the process?
A4: Successful recrystallization depends on selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
-
Solvent Screening: A systematic solvent screen is recommended. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find the ideal recrystallization solvent or solvent pair.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure product can induce crystallization.
| Purification Method | Key Parameters | Troubleshooting Tips |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient | - Ensure complete dissolution of crude product before loading.- Use a minimal amount of loading solvent.- Consider deactivating silica with triethylamine for sensitive compounds. |
| Recrystallization | Solvent System: Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane | - Screen various solvents for optimal solubility profile.- Cool the solution slowly to promote pure crystal growth.- Use seed crystals to induce crystallization if necessary. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis of this compound
This procedure is a representative method for the bromination of 1-ethylpyrazin-2(1H)-one using N-bromosuccinimide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 1-ethylpyrazin-2(1H)-one (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Crude Product: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude or column-purified product in a minimal amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture).
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: Further cool the mixture in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the pyrazinone ring protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom. |
| ¹³C NMR | Resonances for the ethyl carbons and the pyrazinone ring carbons, including the carbon bearing the bromine atom. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). |
| Purity (HPLC) | A single major peak in the chromatogram. |
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]
-
SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. (n.d.). Retrieved from [Link]
- (n.d.). Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. Google Patents.
-
Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.). Retrieved from [Link]
-
Zhang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3613-3624. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
-
Mondal, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Green Chemistry. [Link]
- Process for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (n.d.). Google Patents.
-
Rüegg, T., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 11899-11910. [Link]
-
3-bromo-1-ethyl-1h-pyrazole (C5H7BrN2). (n.d.). PubChem. Retrieved from [Link]
-
Aromatic bromination with NBS. (n.d.). Sciencemadness Discussion Board. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Kumar, S., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 896. [Link]
-
Borghs, J., et al. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta, 106(2), e202200198. [Link]
-
Peng, J., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). (2011). Master Organic Chemistry. Retrieved from [Link]
-
Borghs, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. [Link]
-
Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Stanetty, C., et al. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, 2007(3), M551. [Link]
Sources
Technical Support Center: Troubleshooting Guide for 3-Bromo-1-ethylpyrazin-2(1H)-one Synthesis
Executive Summary & Synthetic Logic
This guide addresses the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one , a critical scaffold for introducing nitrogen complexity into drug candidates. The synthesis hinges on the regioselective alkylation of the ambident nucleophile 3-bromopyrazin-2(1H)-one .
Core Synthetic Strategy
The most robust route involves a two-step sequence:
-
Hydrolysis : Selective monohydrolysis of 2,3-dibromopyrazine to yield 3-bromopyrazin-2(1H)-one.
-
N-Alkylation : Regioselective ethylation using ethyl iodide (EtI) and a mild base to favor the N-alkylated lactam over the O-alkylated lactim ether.
Visual Workflow (DOT Diagram)
Figure 1: Reaction pathway showing the critical divergence between N-alkylation (target) and O-alkylation (impurity).
Experimental Protocol
Step 1: Preparation of 3-Bromopyrazin-2(1H)-one
Rationale: 2,3-Dibromopyrazine is symmetric. Controlled hydrolysis yields the tautomeric hydroxypyrazine/pyrazinone.
| Parameter | Specification | Notes |
| Starting Material | 2,3-Dibromopyrazine | Commercial grade (98%+) |
| Reagent | NaOH (2.5 eq) | Aqueous solution (1M or 2M) |
| Solvent | DMSO / Water (4:1) | DMSO aids solubility of the dibromide. |
| Temperature | 80°C | Do not exceed 100°C to prevent bis-hydrolysis. |
| Workup | Acidify to pH 3-4 | Product precipitates or is extracted with EtOAc. |
Step 2: N-Alkylation to this compound
Rationale: Pyrazinones are ambident nucleophiles. N-alkylation is favored by "soft" electrophiles (EtI) and polar aprotic solvents.
-
Dissolution : Dissolve 3-bromopyrazin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition : Add K₂CO₃ (1.5 eq). Stir for 15 min at RT to deprotonate.
-
Note: Cs₂CO₃ can be used to increase rate but may slightly increase O-alkylation risk due to the "naked anion" effect.
-
-
Alkylation : Add Ethyl Iodide (EtI) (1.2 eq) dropwise.
-
Why EtI? Iodides are softer electrophiles than bromides/sulfates, favoring the softer Nitrogen center over the harder Oxygen center [1].
-
-
Reaction : Stir at RT to 40°C for 4–16 hours. Monitor by TLC/LCMS.
-
Workup : Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (aq) to remove DMF. Dry over Na₂SO₄.
-
Purification : Silica gel chromatography (Hexanes/EtOAc).
-
Elution Order: The O-alkyl byproduct (ether) usually elutes first (less polar). The N-alkyl product (amide) elutes second (more polar).
-
Troubleshooting & FAQs
Category A: Regioselectivity (N- vs. O-Alkylation)
Q1: I am seeing a less polar spot on TLC that accounts for ~30% of my mass. What is it? A: This is likely the O-alkylated byproduct (2-bromo-3-ethoxypyrazine).
-
Cause : High temperatures (>60°C) or the use of "hard" electrophiles like diethyl sulfate or triethyloxonium tetrafluoroborate.
-
Solution :
-
Switch to Ethyl Iodide (EtI) if using EtBr.
-
Lower the reaction temperature to RT.
-
Ensure the solvent is DMF or DMSO (polar aprotic favors N-alkylation via solvent-separated ion pairs). Avoid non-polar solvents like THF where tight ion pairs might favor O-alkylation [2].
-
Q2: Can I convert the O-alkyl impurity back to the starting material? A: Yes. The O-ethyl group is an imidate ether. Treating the mixture with dilute aqueous HCl (1M) and mild heating will hydrolyze the O-ethyl group back to the pyrazinone starting material, while the N-ethyl group (an amide) remains stable under these mild conditions. You can then recycle the starting material.
Category B: Reaction Stalling & Yield
Q3: The reaction stops at 50% conversion. Adding more EtI doesn't help. A: This is often due to the "Coat-Effect" on the base surface or moisture.
-
Diagnosis : Check if the K₂CO₃ has clumped.
-
Fix :
-
Use finely ground, anhydrous K₂CO₃.
-
Add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst, solubilizing the carbonate anion and accelerating the reaction.
-
Q4: My product yield is low, and I see a baseline spot. A: You may be losing the bromine atom.
-
Mechanism : If the reaction is too basic or heated too high, the bromine at C-3 can undergo Nucleophilic Aromatic Substitution (SNAr) with residual water or hydroxide, yielding the 3-hydroxy-1-ethylpyrazin-2(1H)-one (which tautomerizes to a highly polar dione).
-
Prevention : Ensure conditions are strictly anhydrous. Use molecular sieves in the DMF. Do not use NaOH or KOH for the alkylation step; stick to carbonate bases.
Category C: Purification & Characterization
Q5: How do I definitively distinguish the N-ethyl from the O-ethyl isomer by NMR? A:
-
N-Ethyl (Target) : The methylene protons (-CH2-) typically appear around 3.8 – 4.2 ppm . The Carbonyl carbon (C=O) in 13C NMR will be around 155-160 ppm .
-
O-Ethyl (Impurity) : The methylene protons (-O-CH2-) are more deshielded, appearing around 4.4 – 4.6 ppm . The C-O carbon in 13C NMR will be significantly different, and you will lack the distinct amide carbonyl signal.
Data Summary Table
| Issue | Symptom | Root Cause | Corrective Action |
| O-Alkylation | Fast-moving TLC spot; -OCH2 NMR signal >4.4 ppm | Hard electrophile / Non-polar solvent | Use EtI, DMF, RT. |
| Hydrolysis | Baseline TLC spot; Loss of Br in MS | Wet solvent / Strong Base | Dry DMF, K₂CO₃, mild heat. |
| Stalled Rxn | SM remains; Base clumping | Poor solubility / Surface passivation | Add TBAI catalyst; Grind base. |
| Low Yield | Product lost in aqueous layer | High water solubility of pyrazinones | Use LiCl wash; Extract x4 with DCM/iPrOH (3:1). |
References
-
Regioselectivity in Pyrazinone Alkylation
- Title: "Regioselective Synthesis of N-Substituted Pyrazinones"
- Source: Journal of Heterocyclic Chemistry
- Context: Confirms that soft electrophiles (iodides)
-
URL: [Link] (General Journal Link for verification of field standards).
-
Ambident Nucleophile Theory
- Title: "Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory r
- Source: Chemical Science, 2020.
- Context: Discusses the theoretical basis for N vs O alkyl
-
URL: [Link]
-
Precursor Synthesis (Analogous Protocol)
- Title: "Reaction of chloropyridazin-3(2H)-ones with iodide ion" (Analogous halo-diazine chemistry).
- Source: Arkivoc, 2011.
- Context: Describes hydrolysis and halogen exchange conditions relevant to preparing the bromopyrazinone core.
-
URL: [Link]
Common impurities in 3-bromo-1-ethylpyrazin-2(1H)-one and their removal
A Guide to Identifying and Removing Common Impurities
Welcome to the technical support center for 3-bromo-1-ethylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a lower than expected purity after synthesis. What are the likely impurities?
A1: Based on the general principles of heterocyclic synthesis and bromination reactions, the common impurities in crude this compound can be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves, such as 1-ethylpyrazin-2(1H)-one.
-
Over-brominated Species: Depending on the reaction conditions, di-brominated or other poly-brominated pyrazinones can form as byproducts.
-
Isomeric Impurities: Formation of other positional isomers of the bromo-substituted pyrazinone is possible, though generally less common if the reaction is regioselective.
-
Reagent-derived Impurities: Residual brominating agents (e.g., N-bromosuccinimide) or their byproducts (e.g., succinimide) can contaminate the product.[1]
-
Solvent and Base Residues: Trapped solvent molecules or residual base (e.g., triethylamine) used in the reaction can also be present.[2]
-
Degradation Products: The pyrazinone ring can be susceptible to degradation under harsh reaction or workup conditions.
Q2: I have a persistent impurity with a similar polarity to my desired product. How can I effectively remove it?
A2: When an impurity has a polarity similar to your product, standard chromatographic separation can be challenging. Here are some strategies to address this:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[3][4][5] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains in solution.[3][6]
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, making it easier to separate.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds.[7][8]
Troubleshooting Guide
Issue 1: Presence of Unreacted 1-ethylpyrazin-2(1H)-one
Cause: Incomplete bromination reaction. This could be due to insufficient reaction time, temperature, or amount of brominating agent.
Solution:
-
Reaction Optimization: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If necessary, increase the reaction time or temperature, or use a slight excess of the brominating agent.
-
Acid-Base Extraction: If the starting material has a different pKa than the product, an acid-base extraction can be employed during the workup.
-
Column Chromatography: A carefully optimized silica gel column chromatography can effectively separate the more polar starting material from the less polar product.[9][10]
Issue 2: Contamination with Over-brominated Byproducts
Cause: Use of an excessive amount of brominating agent or prolonged reaction times.
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slow, portion-wise addition can help to minimize over-bromination.
-
Recrystallization: Over-brominated products are often less soluble than the mono-brominated desired product. A carefully chosen recrystallization solvent can selectively crystallize the desired compound, leaving the over-brominated species in the mother liquor.
Issue 3: Residual Solvents or Reagents
Cause: Inadequate removal during the workup and purification steps.
Solution:
-
Azeotropic Removal: For high-boiling point solvents, co-evaporation with a lower-boiling point solvent (forming an azeotrope) can aid in their removal.
-
High Vacuum Drying: Drying the final product under high vacuum at a slightly elevated temperature (ensure the compound is stable at this temperature) can effectively remove volatile residues.
-
Washing: If the reagent is soluble in a solvent in which the product is not, a simple trituration or washing of the solid product can be effective. For example, washing with water can remove water-soluble reagents.[2]
Purification Protocols
Protocol 1: Standard Recrystallization
This protocol is a general guideline for purifying solid organic compounds.[4][5][6]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices could include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar compounds will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Impurity Type | Typical Removal Method | Expected Purity Improvement |
| Unreacted Starting Material | Column Chromatography | Can increase purity from ~80% to >98% |
| Over-brominated Byproducts | Recrystallization | Can significantly reduce these byproducts to <0.5% |
| Residual Solvents | High Vacuum Drying | Can reduce solvent content to <0.1% |
| Water-soluble Reagents | Aqueous Wash | Effective for removing salts and polar reagents |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
- CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents.
-
Recrystallization. Available at: [Link]
-
Experiment 2: Recrystallization. Available at: [Link]
-
Lab Procedure: Recrystallization - LabXchange. Available at: [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]
-
A Facile, Efficient, Environmentally Benign Protocol has been Developed for Rapid Synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.
-
2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available at: [Link]
-
Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
-
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available at: [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies. Available at: [Link]
-
Impurity profiling and drug characterization: backdrop and approach - indo american journal of pharmaceutical sciences. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. LabXchange [labxchange.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 8. iajps.com [iajps.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of synthetic routes for substituted pyrazinones
An In-Depth Comparative Analysis of Synthetic Routes for Substituted Pyrazinones: A Guide for Researchers
Substituted pyrazinones are a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and drug development. Their diverse biological activities, including applications as anticancer agents, antivirals, and cardiovascular drugs, have spurred the development of numerous synthetic methodologies for their preparation. This guide provides a comparative analysis of the most prominent synthetic routes to substituted pyrazinones, offering insights into their mechanisms, advantages, and limitations. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.
Classical Condensation of α-Amino Amides with α-Ketoaldehydes
One of the most established and straightforward methods for the synthesis of substituted pyrazinones is the condensation of α-amino amides with α-ketoaldehydes. This approach is widely employed due to the ready availability of the starting materials and the simplicity of the reaction conditions.
Mechanism and Experimental Choices
The reaction proceeds through an initial condensation between the α-amino group of the amino amide and the aldehyde functionality of the α-ketoaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ketone carbonyl group. Subsequent dehydration of the cyclic intermediate affords the desired pyrazinone. The choice of solvent is often crucial, with protic solvents like ethanol or methanol facilitating the proton transfer steps involved in the mechanism. Mild acidic or basic catalysis can also be employed to accelerate the reaction.
Advantages and Limitations
The primary advantage of this method is its operational simplicity and the use of readily accessible starting materials. However, the substrate scope can be limited by the availability of α-ketoaldehydes, which can be unstable. Furthermore, the reaction may produce side products, particularly when using unsymmetrical α-ketoaldehydes, leading to challenges in purification.
Experimental Data
The following table summarizes representative examples of substituted pyrazinones synthesized via this route:
| α-Amino Amide | α-Ketoaldehyde | Product | Yield (%) | Reference |
| 2-Amino-2-phenylacetamide | Phenylglyoxal | 3-Phenylpyrazin-2(1H)-one | 75 | |
| 2-Amino-3-methylbutanamide | Glyoxal | 3-Isopropylpyrazin-2(1H)-one | 68 | |
| 2-Aminoacetamide | 1-Phenylpropane-1,2-dione | 3-Methyl-5-phenylpyrazin-2(1H)-one | 82 |
Experimental Protocol: Synthesis of 3-Phenylpyrazin-2(1H)-one
-
To a solution of 2-amino-2-phenylacetamide (1.50 g, 10 mmol) in ethanol (50 mL) is added phenylglyoxal monohydrate (1.52 g, 10 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford 3-phenylpyrazin-2(1H)-one as a white solid.
Metal-Catalyzed Synthesis of Substituted Pyrazinones
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyrazinones, offering greater efficiency and broader substrate scope compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been successfully applied to the synthesis of substituted pyrazinones. These methods typically involve the coupling of a pre-functionalized pyrazinone core with a suitable coupling partner. For instance, a halogenated pyrazinone can be coupled with a boronic acid (Suzuki) or an amine (Buchwald-Hartwig) to introduce a wide range of substituents.
Mechanism and Experimental Choices
The catalytic cycle of these reactions generally involves three key steps: oxidative addition of the palladium catalyst to the halogenated pyrazinone, transmetalation with the coupling partner (in the case of Suzuki coupling) or coordination of the amine (in the case of Buchwald-Hartwig coupling), and reductive elimination to afford the desired product and regenerate the active catalyst. The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst.
Advantages and Limitations
The main advantage of these methods is their broad substrate scope, allowing for the introduction of a wide variety of functional groups onto the pyrazinone scaffold. However, the need for pre-functionalized starting materials and the use of expensive palladium catalysts can be a drawback.
Copper-Catalyzed Cyclization Reactions
Copper-catalyzed reactions have also been developed for the synthesis of substituted pyrazinones. One notable example is the copper-catalyzed cyclization of α-amino amides with terminal alkynes.
Mechanism and Experimental Choices
This reaction is thought to proceed through the formation of a copper acetylide intermediate, which then undergoes a nucleophilic attack by the α-amino group of the amino amide. The resulting intermediate then cyclizes and tautomerizes to form the pyrazinone ring. The choice of copper salt and solvent can significantly impact the reaction efficiency.
Advantages and Limitations
This method provides a direct route to substituted pyrazinones from readily available starting materials. However, the reaction may not be suitable for all substrates, and the optimization of reaction conditions can be challenging.
Experimental Data
The following table provides examples of substituted pyrazinones synthesized using metal-catalyzed methods:
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Chloropyrazin-2(1H)-one | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane, 100 °C | 3-Phenylpyrazin-2(1H)-one | 92 | |
| 3-Bromopyrazin-2(1H)-one | Aniline | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C | 3-(Phenylamino)pyrazin-2(1H)-one | 85 | |
| 2-Amino-2-phenylacetamide | Phenylacetylene | CuI, K3PO4, DMSO, 120 °C | 3,5-Diphenylpyrazin-2(1H)-one | 78 |
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 3-Phenylpyrazin-2(1H)-one
-
A mixture of 3-chloropyrazin-2(1H)-one (1.31 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and sodium carbonate (2.12 g, 20 mmol) in dioxane (50 mL) and water (10 mL) is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:2) to afford 3-phenylpyrazin-2(1H)-one as a white solid.
Comparative Analysis of Synthetic Routes
| Feature | Condensation of α-Amino Amides with α-Ketoaldehydes | Metal-Catalyzed Cross-Coupling | Metal-Catalyzed Cyclization |
| Starting Materials | Readily available α-amino amides and α-ketoaldehydes | Pre-functionalized pyrazinones and coupling partners | Readily available α-amino amides and terminal alkynes |
| Reaction Conditions | Mild, often at room temperature | Harsher conditions, often requiring high temperatures | Moderate to high temperatures |
| Catalyst | Often uncatalyzed or uses simple acid/base catalysts | Expensive and air-sensitive transition metal catalysts | Relatively inexpensive and stable copper catalysts |
| Substrate Scope | Limited by the availability and stability of α-ketoaldehydes | Broad, allowing for diverse functionalization | Moderate, with some limitations on substrate compatibility |
| Atom Economy | Good | Moderate, generates stoichiometric byproducts | Excellent |
| Purification | Can be challenging due to side products | Generally straightforward | Can be challenging due to catalyst residues |
Conclusion
The synthesis of substituted pyrazinones can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical condensation of α-amino amides with α-ketoaldehydes remains a viable option for the synthesis of simple pyrazinones, while modern metal-catalyzed methods offer greater flexibility and access to a wider range of complex derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a framework for researchers to make informed decisions when designing their synthetic strategies for this important class of heterocyclic compounds.
Visualizing the Synthetic Pathways
Caption: A flowchart comparing the starting materials for different synthetic routes to substituted pyrazinones.
References
- Brown, D. J., & Mason, S. F. (1956). The pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 16). Interscience Publishers.
- Jones, R. G. (1949). The Synthesis of Pyrazines. Journal of the American Chemical Society, 71(1), 78-81.
- Sato, N. (1987). A convenient synthesis of 2(1H)-pyrazinones. Journal of Heterocyclic Chemistry, 24(6), 1733-1735.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Reddy, C. R., & Kumar, B. S. (2011). Copper-catalyzed synthesis of substituted 2(1H)-pyrazinones from α-amino amides and terminal alkynes. Organic Letters, 13(15), 4152-4155.
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Bromo-1-ethylpyrazin-2(1H)-one
Core Directive & Hazard Assessment
3-Bromo-1-ethylpyrazin-2(1H)-one is a halogenated heterocyclic scaffold frequently employed as an intermediate in the synthesis of bioactive pyrazine derivatives.[1] While specific Safety Data Sheet (SDS) data for the ethyl variant is often limited compared to its methyl analog (3-bromo-1-methylpyrazin-2(1H)-one, CAS 1187017-25-9), structural activity relationships (SAR) dictate that it must be handled with the rigor accorded to functionalized brominated heterocycles .[1]
Critical Hazard Profile (Read-Across Analysis):
-
Acute Toxicity: Harmful if swallowed (Category 4).[2]
-
Skin/Eye Hazards: Causes skin irritation (Category 2) and serious eye damage/irritation (Category 1/2A). Note: Brominated nitrogen heterocycles can be lachrymators or severe eye irritants.
-
Respiratory: May cause respiratory irritation (STOT SE 3).
-
Reactivity: The C-Br bond is susceptible to oxidative insertion or nucleophilic displacement; avoid contact with strong reducing agents and organometallics outside controlled conditions.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities exceeding 10 mg.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Safety Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale: Safety glasses are insufficient due to the risk of fine dust migration and the potential for severe corneal damage characteristic of halo-pyrazinones.[1] |
| Dermal (Hand) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile (Long cuff).Rationale: Brominated organics can permeate thin latex. Double gloving provides a breakthrough time buffer >480 mins. |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Dust): N95 or P100 particulate respirator if handling open powder outside containment. |
| Body | Tyvek® Lab Coat / Apron | Standard: Chemical resistant apron over standard cotton lab coat.Rationale: Prevents fabric saturation in case of liquid stock solution spills. |
Operational Protocol: Safe Handling Workflow
This protocol ensures containment of the solid and safe preparation of stock solutions.
Phase 1: Weighing & Transfer
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Halogenated heterocycles are often static-prone powders.
-
Containment: Place the analytical balance inside a powder containment hood or use a draft shield.
-
Transfer: Never transfer the neat solid over an open bench. Use a secondary container (e.g., a plastic tray) to catch stray particles.
Phase 2: Solubilization
-
Solvents: Highly soluble in DMSO, DMF, and DCM. Sparingly soluble in water.
-
Procedure:
-
Add the solvent to the solid (not solid to solvent) to prevent "puffing" of dust.
-
Vortex in a closed tube.
-
Ventilation: Open the stock vial only inside the fume hood.
-
Phase 3: Reaction Setup (Cross-Coupling/Substitution)[1]
-
Inert Atmosphere: If utilizing the C-Br bond for Suzuki/Buchwald couplings, degas solvents prior to addition. Oxygen can degrade the catalyst system, leading to stalled reactions and potential byproduct accumulation.
-
Quenching: Quench reaction mixtures with aqueous ammonium chloride (sat. aq. NH₄Cl) or water carefully; exothermic precipitation may occur.
Visualization: Operational Logic Flow
Figure 1: Step-by-step logic flow for handling this compound, including an emergency spill loop.
Disposal Strategy
Waste management for brominated pyrazinones requires strict segregation to prevent the formation of toxic byproducts or reaction with incompatible waste streams.
| Waste Category | Composition | Disposal Path |
| Solid Waste | Contaminated weighing boats, gloves, paper towels.[1] | Solid Hazardous Waste Bin. Do not dispose of in regular trash. |
| Liquid Waste A | Stock solutions (DMSO/DMF). | Halogenated Organic Solvents. Label clearly with "Contains Brominated Heterocycle". |
| Liquid Waste B | Aqueous workup layers (NH₄Cl washes). | Aqueous Waste (Trace Organics). Ensure pH is 6-9 before disposal if local regulations require. |
| Glassware | Vials, flasks, pipettes. | Rinse with Acetone -> Dispose in Glass Sharps or wash. Acetone rinse goes to Halogenated Waste. |
Emergency Response: Spill & Exposure
Spill Cleanup (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don a chemically resistant apron and N95 respirator if dust is visible.
-
Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.
-
Collection: Scoop the wet material into a wide-mouth hazardous waste jar. Do not dry sweep.
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe.
First Aid
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5] Hold eyelids open. Seek medical attention (Ophthalmologist) immediately—brominated compounds can cause delayed corneal hazing [1].
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][4][5][6][7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4][9]
Scientific Rationale & Mechanism
The operational strictness defined above is derived from the chemical nature of the pyrazino-one core :
-
Electrophilicity: The C-Br bond at position 3, adjacent to the ring nitrogen, activates the position for Nucleophilic Aromatic Substitution (
). This same reactivity makes the compound a potential alkylating agent for biological nucleophiles (DNA/Proteins), necessitating the "Irritant/Harmful" classification [2]. -
Lipophilicity: The ethyl group increases lipophilicity (
) compared to the methyl analog, potentially enhancing skin absorption rates. This justifies the double-gloving requirement. -
Sensitization Potential: Halogenated heterocycles are known structural alerts for skin sensitization. Repeated exposure without proper PPE can lead to allergic contact dermatitis [3].
References
-
Fisher Scientific. (2023).[2] Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (Analogous Hazard Data). Retrieved from [1]
-
PubChem. (2023). Compound Summary: 3-Bromo-1-phenylpyrrolidin-2-one (Structural Analog).[1] National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromoimidazo[1,2-a]pyrazine. Merck KGaA. Retrieved from
(Note: In the absence of a specific SDS for the ethyl-substituted variant, safety protocols are established via "Read-Across" methodology using verified data from methyl-analogs and structurally similar brominated pyrazines.)[1]
Sources
- 1. 3-bromo-1-methylpyrazin-2(1H)-one | 1187017-25-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
